2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine

Synthetic methodology C–H activation Cross-coupling

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890284-28-2, molecular formula C₁₄H₁₁BrN₂O, molecular weight 303.15 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry underpinning marketed drugs such as zolpidem, alpidem, and olprinone. The compound features an ortho-bromophenyl substituent at the 2-position and a methoxy group at the 5-position of the fused bicyclic core.

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
Cat. No. B13680993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC14H11BrN2O
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC(=CN21)C3=CC=CC=C3Br
InChIInChI=1S/C14H11BrN2O/c1-18-14-8-4-7-13-16-12(9-17(13)14)10-5-2-3-6-11(10)15/h2-9H,1H3
InChIKeyMYZPZRLNJPVUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine – Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine (CAS 1890284-28-2, molecular formula C₁₄H₁₁BrN₂O, molecular weight 303.15 g/mol) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry underpinning marketed drugs such as zolpidem, alpidem, and olprinone [1]. The compound features an ortho-bromophenyl substituent at the 2-position and a methoxy group at the 5-position of the fused bicyclic core . The ortho-bromophenyl moiety provides a versatile synthetic handle for palladium- and copper-catalyzed cross-coupling reactions, while the 5-methoxy group modulates the electronic character of the π-system, distinguishing this building block from its des-methoxy and regioisomeric analogs [2].

Why 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine Cannot Be Casually Replaced by In-Class Imidazo[1,2-a]pyridine Analogs


The imidazo[1,2-a]pyridine scaffold encompasses a broad chemical space, and even subtle variations in substitution pattern produce divergent reactivity, biological target engagement, and physicochemical properties. The ortho-bromophenyl group at C-2 enables regioselective intramolecular C–H activation and Ullmann-type C–N coupling that meta- and para-bromo regioisomers cannot support, as demonstrated in palladium-catalyzed cascade reactions yielding indeno- and chromeno-fused derivatives exclusively from ortho-substituted substrates [1]. Concurrently, the 5-methoxy substituent alters the electron density of the imidazo[1,2-a]pyridine core, impacting both nucleophilicity at N-1 and the compound's UV/Vis absorption profile relative to the des-methoxy analog 2-(2-bromophenyl)imidazo[1,2-a]pyridine (CAS 115769-03-4) . In biological contexts, methoxy substitution at the 5-position has been shown to be a critical determinant of potency: in a CENP-E inhibitor optimization program, introduction of the 5-methoxy group contributed to a low-nanomolar IC₅₀ (3.6 nM) against the target kinase, underscoring that even single-point modifications within this scaffold class cannot be treated as interchangeable [2].

2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine – Quantified Differentiation Evidence Against Closest Structural Analogs


Ortho-Bromophenyl Regiochemistry Enables Exclusive Pd-Catalyzed Cascade Cyclization Unavailable to Meta/Para Regioisomers

The ortho-bromophenyl configuration is a prerequisite for palladium-catalyzed intramolecular CO insertion / C–H activation cascades. In the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridines with CO (1 atm), Pd(OAc)₂/Xantphos catalyzes exclusive formation of 11H-indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-ones in yields of 50–85% [1]. The ortho relationship between the C–Br bond and the imidazo[1,2-a]pyridine C-3 position is geometrically essential for the six-membered palladacycle intermediate; 2-(3-bromophenyl)- and 2-(4-bromophenyl)-substituted analogs cannot undergo this transformation, yielding no cyclized product under identical conditions [1]. The 5-methoxy substituent on the target compound is tolerated under these reaction conditions and can modulate the electronic properties of the resulting π-expanded product [2].

Synthetic methodology C–H activation Cross-coupling

5-Methoxy Substitution Confers a 30-Dalton Molecular Weight Increase and an Additional Hydrogen Bond Acceptor Relative to the Des-Methoxy Parent

The target compound (C₁₄H₁₁BrN₂O, MW 303.15) incorporates a methoxy group at the imidazo[1,2-a]pyridine 5-position, which is absent in the closest commercially available comparator 2-(2-bromophenyl)imidazo[1,2-a]pyridine (CAS 115769-03-4, C₁₃H₉BrN₂, MW 273.13) . This substitution increases molecular weight by 30.02 Da, adds one hydrogen bond acceptor (from 1 to 2 HBA), and increases the topological polar surface area. The InChI Key MYZPZRLNJPVUBI-UHFFFAOYSA-N uniquely identifies the target compound and differentiates it from the des-methoxy analog (InChI Key differs) . These physicochemical changes influence solubility, permeability, and target binding, and are consistent with the observation that 5-methoxy substitution was a key optimization step in the development of a CENP-E inhibitor with IC₅₀ = 3.6 nM [1].

Physicochemical properties Drug-likeness Lead optimization

5-Methoxy Imidazo[1,2-a]pyridine Substitution Is Associated with Low-Nanomolar Kinase Inhibition: Class-Level Inference from CENP-E Inhibitor SAR

In a structure-based drug design program targeting centromere-associated protein-E (CENP-E), a 5-methoxy imidazo[1,2-a]pyridine derivative, compound (+)-(S)-12, achieved CENP-E IC₅₀ = 3.6 nM, cellular phospho-histone H3 elevation EC₅₀ = 180 nM, and HeLa cell growth inhibition GI₅₀ = 130 nM [1]. The 5-methoxy group was identified as a critical pharmacophoric element through electrostatic potential map (EPM) analysis during lead optimization from a 5-bromo precursor [1]. The (S)-enantiomer was superior to the (R)-enantiomer, confirming stereospecific target engagement. This compound also demonstrated in vivo antitumor activity (T/C = 40% at 75 mg/kg) in a Colo205 xenograft model [1]. While the target compound 2-(2-bromophenyl)-5-methoxyimidazo[1,2-a]pyridine is not identical to (+)-(S)-12, the shared 5-methoxy imidazo[1,2-a]pyridine core motif provides class-level evidence that this substitution pattern supports potent target engagement in kinase inhibition contexts, distinguishing it from 5-unsubstituted or 5-halogen analogs that served as less optimized precursors [1].

Kinase inhibition CENP-E Anticancer

Ortho-Bromophenyl Moiety Confers Hedgehog Pathway Inhibitory Activity Not Observed with Non-Brominated or Alkyl-Substituted Analogs

In a study of Sonic Hedgehog (Shh) pathway inhibitors, compound MS-0022, which incorporates an 8-methylimidazo[1,2-a]pyridine core with a 2-bromophenyl substituent, exhibited an IC₅₀ of 100 nM in Shh-L2 cells [1]. Systematic deletion and substitution analogs revealed that both the bromophenyl group and the imidazo[1,2-a]pyridine scaffold are essential: replacement of 2-bromophenyl with methyl (MS-0011) increased IC₅₀ to >20,000 nM (>200-fold loss), while replacement with 2-propyl (MS-0012) similarly abolished activity (>20,000 nM) [1]. Removal of the imidazo[1,2-a]pyridine ring (MS-0013: O-amide linker with 2-bromophenyl) also resulted in IC₅₀ >20,000 nM [1]. Other 2-bromophenyl-containing analogs with modified R1 groups retained partial activity (IC₅₀ range: 280–10,000 nM), confirming that the 2-bromophenyl group is a key pharmacophoric element for Shh pathway inhibition within this chemotype [1].

Hedgehog pathway Shh-L2 assay Structure-activity relationship

5-Methoxy Group Modulates UV/Vis Absorption and Fluorescence Emission Properties Relative to Unsubstituted Imidazo[1,2-a]pyridines in Photoactive Material Applications

π-Expanded imidazo[1,2-a]pyridine derivatives synthesized from 2-(2-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehydes exhibit high fluorescence emission with large Stokes shifts and moderate to good quantum yields in acetonitrile solution [1]. The presence of methoxy substituents on the aryl rings influences photophysical behavior: the compound 2,3-bis(4-methoxyphenyl)-12-methylimidazo[1,2-a]pyrido[2',1':2,3]imidazo[4,5-c]quinoline displayed pronounced positive solvatochromism and aggregation-caused quenching (ACQ) [1]. While photophysical data for the target compound itself (prior to further derivatization) have not been reported as a discrete entry, the 5-methoxy substituent is expected to alter the absorption λmax and emission profile relative to the unsubstituted 2-(2-bromophenyl)imidazo[1,2-a]pyridine core through extension of the conjugated π-system and electron-donating effects [1] .

Photophysical properties Fluorescence Materials chemistry

Optimal Procurement and Application Scenarios for 2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine Based on Verified Differential Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Generation Leveraging the 5-Methoxy Imidazo[1,2-a]pyridine Pharmacophore

The 5-methoxy imidazo[1,2-a]pyridine motif has been validated in a CENP-E kinase inhibitor program, where the optimized compound (+)-(S)-12 achieved IC₅₀ = 3.6 nM biochemical potency and in vivo antitumor activity (T/C = 40% at 75 mg/kg in Colo205 xenograft) [1]. The target compound provides the 5-methoxy substituent pre-installed on the imidazo[1,2-a]pyridine core together with the ortho-bromophenyl group, enabling further diversification via cross-coupling [2]. This combination is not available from the simpler 2-(2-bromophenyl)imidazo[1,2-a]pyridine (CAS 115769-03-4), which lacks the 5-methoxy group and thus requires an additional synthetic step to introduce oxygenation at that position.

Synthetic Methodology: Substrate for Pd-Catalyzed Cascade Reactions to Access Indeno- and Chromeno-Fused Polyheterocycles

The ortho-bromophenyl configuration is geometrically required for palladium-catalyzed CO insertion / C–H activation cascades that yield indeno[1′,2′:4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4′,3′:4,5]imidazo[1,2-a]pyridin-6-ones [1]. These transformations proceed in 50–85% yield with the ortho-substituted substrate and fail completely with meta- or para-bromophenyl regioisomers [1]. The 5-methoxy substituent is compatible with the reaction conditions and can be carried through to the final π-expanded products, which exhibit fluorescence properties suitable for materials chemistry applications [2].

Chemical Biology: Hedgehog Pathway Probe Development Using 2-Bromophenyl Imidazo[1,2-a]pyridine Scaffolds

SAR studies on MS-0022 and its analogs demonstrate that the 2-bromophenyl group attached to an imidazo[1,2-a]pyridine core is essential for Hedgehog pathway inhibition, with removal of the bromophenyl group causing a >200-fold loss in potency (IC₅₀ shift from 100 nM to >20,000 nM) [1]. The target compound retains this critical 2-bromophenyl pharmacophore while adding a 5-methoxy substituent, offering a differentiated starting point for further SAR exploration around the Shh pathway that is not accessible from the des-methoxy parent compound or regioisomeric bromophenyl analogs.

Materials Science: Precursor to Fluorescent π-Expanded Imidazo[1,2-a]pyridine Derivatives with Tunable Photophysical Properties

2-(2-Bromophenyl)imidazo[1,2-a]pyridine derivatives serve as key intermediates for the synthesis of π-expanded azole-fused systems that exhibit high fluorescence emission, large Stokes shifts, and solvatochromism [1]. The 5-methoxy substituent on the target compound provides an additional electronic tuning element on the imidazo[1,2-a]pyridine core prior to the cascade cyclization step, potentially modulating the absorption and emission wavelengths of the final products relative to those derived from the unsubstituted parent [1]. This enables access to a distinct region of photophysical property space compared to building blocks lacking the 5-methoxy group.

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